![molecular formula C10H13N3 B1480890 6-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-24-6](/img/structure/B1480890.png)
6-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“6-cyclopentyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol. It is a derivative of the 1H-imidazo[1,2-b]pyrazole scaffold, which has been identified as a potential non-classical isostere of indole .
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives involves the selective functionalization of the scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . The previously optimized conditions for the metalation of the 1H-imidazo[1,2-b]pyrazole scaffold in the 3-position allowed the formation of the nitrile .
Molecular Structure Analysis
The molecular structure of 6-cyclopentyl-1H-imidazo[1,2-b]pyrazole is based on the 1H-imidazo[1,2-b]pyrazole scaffold. This scaffold is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazole derivatives include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .
Scientific Research Applications
Pharmaceutical Applications: Non-classical Isostere of Indole
6-cyclopentyl-1H-imidazo[1,2-b]pyrazole: has been identified as a potential non-classical isostere of indole . This means it can mimic the biological properties of indole, a core structure in many drugs, while potentially offering better solubility and metabolic stability. For instance, it has been used in the synthesis of an isostere for the drug pruvanserin, showing improved aqueous solubility .
Agrochemical Research: Bioactive Compound Development
The compound’s diverse bioactivities, such as antimicrobial, anti-cancer, and anti-inflammatory properties, make it a valuable scaffold for developing new agrochemicals . Its ability to function in various biological pathways can lead to the creation of more effective and targeted agricultural chemicals.
Material Science: Precursor for Push-Pull Dyes
In material science, 6-cyclopentyl-1H-imidazo[1,2-b]pyrazole serves as a precursor for push-pull dyes . These dyes have a proaromatic core and are used in applications like organic semiconductors and photovoltaic materials due to their ability to donate and accept electrons efficiently.
Synthetic Chemistry: Selective Functionalization
The compound allows for selective functionalization, enabling chemists to modify it with various electrophiles through Br/Mg-exchange reactions, magnesiations, and zincations . This versatility is crucial for creating a wide range of derivatives for further application testing.
Medicinal Chemistry: Physicochemical Property Modification
By substituting the indole ring with 6-cyclopentyl-1H-imidazo[1,2-b]pyrazole , researchers can significantly alter the physicochemical properties of a compound . This alteration can lead to drugs with better pharmacokinetic profiles, such as increased solubility or stability.
Future Directions
The future directions for research on 6-cyclopentyl-1H-imidazo[1,2-b]pyrazole and related compounds could involve further exploration of their bioactivities and potential applications in pharmaceutical, agrochemical, and material science applications . The development of new synthesis methods and the study of less common heterocyclic ring systems could also be areas of interest .
Mechanism of Action
Target of Action
It’s known that the 1h-imidazo[1,2-b]pyrazole scaffold, to which this compound belongs, has been associated with diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mode of Action
The 1h-imidazo[1,2-b]pyrazole scaffold is known to interact with its targets through a variety of mechanisms, depending on the specific functional groups present .
Biochemical Pathways
Compounds with the 1h-imidazo[1,2-b]pyrazole scaffold are known to interact with various biochemical pathways, leading to their diverse bioactivities .
Pharmacokinetics
It’s known that the 1h-imidazo[1,2-b]pyrazole scaffold can result in significantly improved solubility in aqueous media .
Result of Action
The 1h-imidazo[1,2-b]pyrazole scaffold is associated with diverse bioactivities, suggesting that it can lead to a variety of molecular and cellular effects .
Action Environment
The properties of the 1h-imidazo[1,2-b]pyrazole scaffold suggest that it may be influenced by various environmental factors .
properties
IUPAC Name |
6-cyclopentyl-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-4-8(3-1)9-7-10-11-5-6-13(10)12-9/h5-8,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJMURCWLHMULV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC3=NC=CN3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopentyl-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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